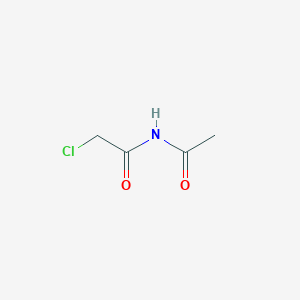

N-acetyl-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

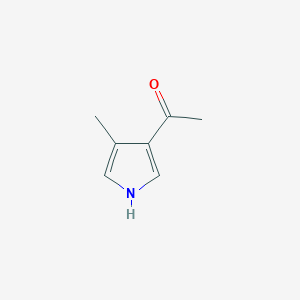

The molecular formula of “N-acetyl-2-chloroacetamide” is C4H6ClNO2 . The average mass is 135.549 Da and the monoisotopic mass is 135.008713 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-acetyl-2-chloroacetamide” are not clearly defined in the available sources .Scientific Research Applications

Synthesis of 2-Pyridone Derivatives

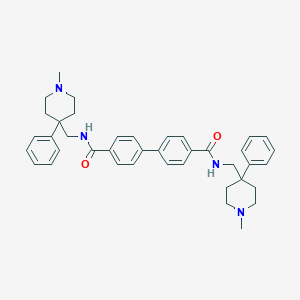

N-acetyl-2-chloroacetamide is used in the synthesis of 2-pyridone derivatives. In a research study, chloroacetylation of benzylamine under simple conditions produced N-benzyl-2-chloroacetamide. This compound was then allowed to react with different reagents such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate, resulting in 2-pyridone derivatives .

Antimicrobial Activities

The synthesized 2-pyridone derivatives from N-acetyl-2-chloroacetamide have shown antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. They also demonstrated antifungal activities against two fungi (Candida albicans and Aspergillus flavus) .

Molecular Docking Studies

Molecular docking studies were conducted on the synthesized 2-pyridone derivatives using the Autodock vina method. The results indicated that one of the compounds had the best docking free energy, making it effective against selected bacterial and fungal proteins .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted on the synthesized 2-pyridone derivatives. The studies showed that one of the compounds could cross the blood-brain barrier, and another compound was predicted to be soluble .

Synthesis of α-Halogenacetamides

Cyclization of α-halogenacetamides is a building block for synthesizing several organic compounds. N-acetyl-2-chloroacetamide is used in this process due to its importance in various fields .

Anticancer Drug Research

N-acetyl-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Mechanism of Action

Target of Action

N-acetyl-2-chloroacetamide is a type of chloroacetamide, which is known to form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins . This process is part of the development of targeted covalent inhibitors, which have gained popularity in recent years .

Mode of Action

The mode of action of N-acetyl-2-chloroacetamide involves the formation of irreversible bonds with the side chain of nucleophilic amino acid residues . This interaction changes the function of the biological targets, leading to alterations in the biological system . High reactivity and “off-target” toxicity remain challenging issues .

Biochemical Pathways

The degradation pathway of chloroacetamide herbicides, including N-acetyl-2-chloroacetamide, in aerobic bacteria is mainly initiated by an N/C-dealkylation reaction, followed by aromatic ring hydroxylation and cleavage processes . In anaerobic bacteria, dechlorination is the initial reaction . The molecular mechanisms associated with bacterial degradation of chloroacetamide herbicides have been explored, with amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase currently known to play a pivotal role in the catabolic pathways of chloroacetamides .

Result of Action

The result of N-acetyl-2-chloroacetamide’s action is the alteration of the function of its biological targets, leading to changes in the biological system . .

Safety and Hazards

properties

IUPAC Name |

N-acetyl-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYETZOVOIOQESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368280 |

Source

|

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-2-chloroacetamide | |

CAS RN |

17368-73-9 |

Source

|

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)

![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)